molecular formula C6H12O2 B3053492 2-Hydroxyhexan-3-one CAS No. 54073-43-7

2-Hydroxyhexan-3-one

Cat. No.: B3053492
CAS No.: 54073-43-7
M. Wt: 116.16 g/mol
InChI Key: ZWBUSAWJHMPOEJ-UHFFFAOYSA-N
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Description

2-Hydroxyhexan-3-one is an organic compound with the molecular formula C₆H₁₂O₂. It is also known by other names such as 3-Hexanone, 2-hydroxy- and 1-Hydroxyethyl propyl ketone . This compound is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on a six-carbon chain, making it a hydroxy ketone.

Scientific Research Applications

2-Hydroxyhexan-3-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhexan-3-one can be achieved through various methods. One common approach involves the hydroxylation of 3-hexanone using appropriate oxidizing agents. Another method includes the reduction of 2,3-hexanedione to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include the catalytic hydrogenation of 2,3-hexanedione or the selective oxidation of 3-hexanol under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyhexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Hydroxyhexan-3-one involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways and targets involved in its action are still under investigation .

Comparison with Similar Compounds

2-Hydroxyhexan-3-one can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various fields of research and industry.

Properties

IUPAC Name

2-hydroxyhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBUSAWJHMPOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334654
Record name 2-hydroxyhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54073-43-7
Record name 2-hydroxyhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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